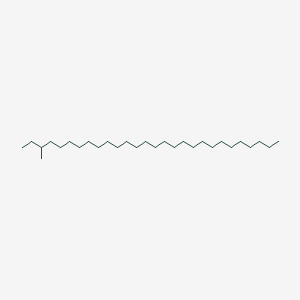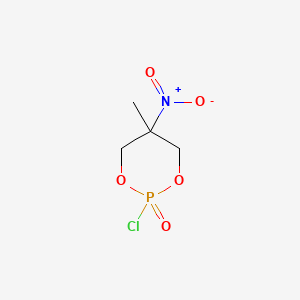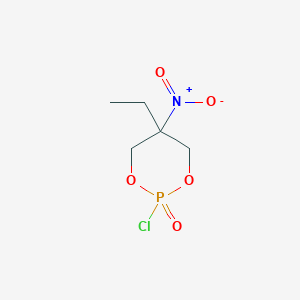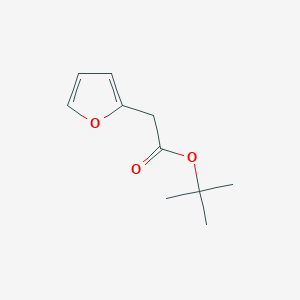
3-Methyloctacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyloctacosane is a long-chain hydrocarbon with the molecular formula C29H60. It is a type of alkane, specifically a methyl-branched alkane, which means it has a methyl group attached to the main carbon chain. This compound is also known by other names such as octacosane, 3-methyl- and anteisononacosane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyloctacosane typically involves the alkylation of shorter alkanes or the reduction of longer-chain ketones or aldehydes. One common method is the catalytic hydrogenation of 3-methyloctacosanone, which involves the use of hydrogen gas and a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve the fractional distillation of crude oil, followed by catalytic cracking and reforming processes to isolate and purify the desired hydrocarbon. These methods are efficient for producing large quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Methyloctacosane primarily undergoes reactions typical of alkanes, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, high temperatures.
Reduction: Hydrogen gas, metal catalysts (palladium, platinum).
Substitution: Chlorine, bromine, ultraviolet light.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Shorter-chain alkanes.
Substitution: Haloalkanes.
Scientific Research Applications
3-Methyloctacosane has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-methyloctacosane in biological systems is primarily related to its role in the cuticular lipids of insects. These lipids form a protective barrier that prevents water loss and provides chemical signals for communication. The molecular targets and pathways involved include the interaction with specific receptors on the insect cuticle and the modulation of gene expression related to lipid metabolism .
Comparison with Similar Compounds
Octacosane: A straight-chain alkane with the same number of carbon atoms but without the methyl branching.
2-Methyloctacosane: Another methyl-branched alkane with the methyl group attached to the second carbon atom.
Nonacosane: A straight-chain alkane with one additional carbon atom compared to 3-methyloctacosane.
Uniqueness: this compound is unique due to its specific methyl branching, which affects its physical and chemical properties, such as melting point, boiling point, and reactivity. This branching can influence its role in biological systems and its applications in various industries .
Properties
IUPAC Name |
3-methyloctacosane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(3)5-2/h29H,4-28H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLYAJJNZSLKLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423989 |
Source


|
| Record name | 3-methyloctacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65820-58-8 |
Source


|
| Record name | 3-methyloctacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]-](/img/structure/B3055553.png)
